Tereticornate A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

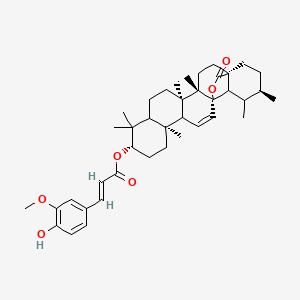

C40H54O6 |

|---|---|

Molecular Weight |

630.9 g/mol |

IUPAC Name |

[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C40H54O6/c1-24-13-19-39-22-21-38(7)37(6)18-14-29-35(3,4)31(45-32(42)12-10-26-9-11-27(41)28(23-26)44-8)16-17-36(29,5)30(37)15-20-40(38,46-34(39)43)33(39)25(24)2/h9-12,15,20,23-25,29-31,33,41H,13-14,16-19,21-22H2,1-8H3/b12-10+/t24-,25+,29?,30?,31+,33?,36+,37-,38+,39+,40+/m1/s1 |

InChI Key |

IOGXUTZMCFOAOS-FWYJWXDWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)OC)C)C)C |

Canonical SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)OC)(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Tereticornate A: A Deep Dive into its Mechanism of Action in Bone Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tereticornate A, a naturally occurring terpene ester isolated from Eucalyptus gracilis, has emerged as a molecule of significant interest due to its diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1][2] Recent investigations have elucidated its potent inhibitory effects on osteoclastogenesis, the process of bone resorption, positioning it as a potential therapeutic agent for bone-related disorders such as osteoporosis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a focus on its intricate interplay with key signaling pathways that govern osteoclast differentiation and function. The information is supported by a summary of quantitative data and detailed experimental methodologies, presented to facilitate further research and drug development endeavors.

Introduction: The Challenge of Bone Loss and the Promise of Natural Compounds

The dynamic equilibrium between bone formation by osteoblasts and bone resorption by osteoclasts is crucial for maintaining skeletal integrity. Excessive osteoclast activity disrupts this balance, leading to a net loss of bone mass and an increased risk of fractures, characteristic of debilitating conditions like osteoporosis.[1][2] The signaling axis involving the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its receptor RANK is a pivotal regulator of osteoclast differentiation.[3] Consequently, the RANK signaling pathway presents a prime target for therapeutic interventions aimed at mitigating bone loss. Natural products, with their vast structural diversity and biological activity, offer a rich source for the discovery of novel inhibitors of osteoclastogenesis. This compound has been identified as one such promising natural compound.

The Core Mechanism of Action: Inhibition of RANKL-Induced Osteoclastogenesis

This compound exerts its primary inhibitory effect on bone resorption by suppressing RANKL-induced osteoclast differentiation. This is achieved through a multi-pronged mechanism that targets key upstream and downstream components of the RANK signaling cascade.

Downregulation of Key Signaling Intermediates: c-Src and TRAF6

Upon binding of RANKL to its receptor RANK, a signaling complex is formed that includes TNF receptor-associated factor 6 (TRAF6) and the proto-oncogene tyrosine-protein kinase Src (c-Src). These two molecules are critical for the downstream propagation of the signal. Mechanistic studies have revealed that this compound significantly downregulates the expression of both c-Src and TRAF6. By reducing the levels of these essential adapter and signaling proteins, this compound effectively dampens the initial intracellular signals triggered by RANKL.

Suppression of Canonical RANK Signaling Pathways

The downregulation of c-Src and TRAF6 by this compound leads to the subsequent inhibition of several canonical downstream signaling pathways that are crucial for osteoclastogenesis:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound suppresses the RANKL-stimulated phosphorylation of key MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The MAPK pathway is known to play a critical role in the regulation of gene expression and cell differentiation in osteoclasts.

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: The activation of the PI3K/AKT pathway is another important downstream event in RANK signaling, promoting cell survival and differentiation. This compound has been shown to inhibit the activation of AKT.

-

Nuclear Factor-κB (NF-κB) Pathway: The NF-κB signaling cascade is a central regulator of inflammation and immunity, and it is indispensable for osteoclast differentiation. This compound's known anti-inflammatory effects are, in part, attributed to its ability to inhibit NF-κB activity. This inhibition is a key component of its anti-osteoclastogenic action.

Downregulation of Master Transcriptional Regulators: NFATc1 and c-Fos

The concerted inhibition of the MAPK, AKT, and NF-κB pathways by this compound culminates in the downregulation of the master transcription factors for osteoclastogenesis: Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. These transcription factors are responsible for activating the expression of a suite of genes essential for the terminal differentiation and function of osteoclasts.

Inhibition of Osteoclast-Specific Gene Expression and Function

By suppressing the expression of NFATc1 and c-Fos, this compound ultimately leads to a decreased expression of critical osteoclast-specific genes, including:

-

Tartrate-resistant acid phosphatase (TRAP)

-

Cathepsin K

-

β-Integrin

-

Matrix metallopeptidase 9 (MMP-9)

-

ATP6V0D2

-

Dendritic cell-specific transmembrane protein (DC-STAMP)

The reduced expression of these genes impairs the ability of osteoclast precursors to differentiate into mature, multinucleated osteoclasts and to form the characteristic F-actin rings necessary for bone resorption.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of this compound on RANKL-induced Osteoclastogenesis.

Caption: Experimental workflow for investigating the effects of this compound.

Quantitative Data Summary

While the primary research provides a qualitative description of the dose-dependent inhibitory effects of this compound, specific quantitative data such as IC50 values for the inhibition of osteoclast formation or specific protein phosphorylation were not detailed in the available abstract. The study indicates that this compound was used at non-toxic concentrations to RAW 264.7 cells. The following table summarizes the observed effects at the tested concentrations.

| Parameter Assessed | Cell Line | Treatment | Concentrations of this compound | Observed Effect | Reference |

| Osteoclast Differentiation | RAW 264.7 | RANKL | Not specified | Dose-dependent inhibition | |

| F-actin Ring Formation | RAW 264.7 | RANKL | Not specified | Inhibition | |

| Protein Expression/Phosphorylation | RAW 264.7 | RANKL | Not specified | Dose-dependent downregulation of c-Src, TRAF6, p-AKT, p-p38, p-JNK, p-ERK, NFATc1, and c-Fos | |

| Cell Viability | RAW 264.7 | - | Not specified | No significant cytotoxicity |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action, based on standard laboratory practices for such studies.

Cell Culture and Osteoclast Differentiation

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Osteoclast Differentiation: RAW 264.7 cells were seeded in appropriate culture plates and stimulated with Recombinant Murine RANKL (typically 50-100 ng/mL) in the presence or absence of various concentrations of this compound. The culture medium was replaced every 2-3 days.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

-

Purpose: To identify and quantify differentiated osteoclasts.

-

Procedure:

-

After 5-7 days of culture, cells were washed with Phosphate-Buffered Saline (PBS).

-

Cells were fixed with 4% paraformaldehyde for 10 minutes.

-

After washing with PBS, cells were stained for TRAP activity using a leukocyte acid phosphatase kit according to the manufacturer's instructions.

-

TRAP-positive multinucleated (≥3 nuclei) cells were counted as osteoclasts under a light microscope.

-

F-actin Ring Staining

-

Purpose: To visualize the F-actin rings, which are essential for the bone-resorbing function of mature osteoclasts.

-

Procedure:

-

Cells cultured on glass coverslips were fixed with 4% paraformaldehyde.

-

Cells were permeabilized with 0.1% Triton X-100 in PBS.

-

F-actin was stained with fluorescently-labeled phalloidin (B8060827) (e.g., rhodamine-phalloidin) for 1 hour at room temperature.

-

Nuclei were counterstained with 4′,6-diamidino-2-phenylindole (DAPI).

-

Coverslips were mounted on glass slides and visualized using a fluorescence microscope.

-

Western Blotting

-

Purpose: To determine the expression levels and phosphorylation status of key signaling proteins.

-

Procedure:

-

RAW 264.7 cells were treated with RANKL and this compound for specified time points.

-

Total protein was extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated with primary antibodies against c-Src, TRAF6, p-AKT, AKT, p-p38, p38, p-JNK, JNK, p-ERK, ERK, NFATc1, c-Fos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

This compound demonstrates a potent anti-osteoclastogenic activity by targeting multiple key components of the RANKL signaling pathway. Its ability to downregulate c-Src and TRAF6, and subsequently inhibit the MAPK, AKT, and NF-κB pathways, leading to the suppression of the master transcriptional regulators NFATc1 and c-Fos, underscores its potential as a therapeutic candidate for the treatment of bone-lytic diseases.

Future research should focus on:

-

Determining the precise IC50 values of this compound for the inhibition of osteoclast formation and key signaling events.

-

Elucidating the upstream molecular target of this compound that leads to the downregulation of c-Src and TRAF6.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of osteoporosis.

-

Investigating the potential synergistic effects of this compound with other anti-osteoporotic agents.

The comprehensive understanding of the mechanism of action of this compound provided in this guide serves as a foundation for these future investigations, which will be crucial for translating this promising natural product into a clinically effective therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses RANKL-induced osteoclastogenesis via the downregulation of c-Src and TRAF6 and the inhibition of RANK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

Tereticornate A: A Novel Inhibitor of Osteoclast Differentiation via RANKL Signaling

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanisms by which Tereticornate A, a natural terpene ester, inhibits osteoclast differentiation. It details the compound's impact on critical signaling pathways, presents its effects in a quantitative framework, and outlines the experimental protocols necessary for its study. This guide is intended for researchers, scientists, and professionals in the field of drug development who are focused on novel therapeutics for bone disorders such as osteoporosis.

Core Mechanism of Action

Excessive osteoclast differentiation is a primary driver of pathological bone loss in diseases like osteoporosis.[1][2] The differentiation process is principally regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[3][4] this compound (TA), a compound isolated from Eucalyptus gracilis, has been identified as a potent inhibitor of this process.[1][2]

TA exerts its inhibitory effects by targeting key upstream components of the RANKL cascade. Mechanistically, it downregulates the expression of c-Src and TNF Receptor-Associated Factor 6 (TRAF6), two critical proteins required for the propagation of the signal from the RANK receptor.[1][2] This initial disruption leads to the subsequent suppression of several downstream signaling pathways, including the AKT, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-κB (NF-κB) pathways.[1][2] The inhibition of these cascades culminates in the reduced expression of c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master transcription factors for osteoclastogenesis.[1][2] Consequently, the expression of genes essential for osteoclast function and maturation—such as TRAP, Cathepsin K, MMP-9, and DC-STAMP—is significantly diminished, leading to the effective suppression of osteoclast formation and bone resorption.[1][2]

Visualizing the RANKL Signaling Pathway and this compound's Intervention

The following diagrams illustrate the canonical RANKL signaling pathway and the specific points of inhibition by this compound.

References

- 1. This compound suppresses RANKL-induced osteoclastogenesis via the downregulation of c-Src and TRAF6 and the inhibition of RANK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

Tereticornate A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tereticornate A, a naturally occurring triterpene ester, has garnered significant interest within the scientific community. Isolated from the leaves of Eucalyptus species, this compound exhibits a complex chemical architecture and defined stereochemistry, which are crucial to its biological activity. This technical guide provides an in-depth analysis of the chemical structure and stereochemical configuration of this compound. It consolidates quantitative data from spectroscopic analyses into accessible tables and details the experimental methodologies employed for its characterization. Furthermore, this document elucidates the compound's known interactions with cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex triterpenoid (B12794562) ester. Its molecular formula has been established as C₄₀H₅₄O₆, with a molecular weight of 630.9 g/mol . The systematic IUPAC name for this compound is [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.[1] The structure is characterized by a hexacyclic triterpene core linked to a ferulic acid moiety via an ester bond.

Core Triterpenoid Scaffold

The core of this compound is a highly substituted and stereochemically rich hexacyclic triterpenoid. This intricate ring system is a key feature of its chemical identity.

Ferulate Moiety

Attached to the triterpenoid core is an (E)-feruloyl group. This phenolic component, derived from ferulic acid, is a common structural motif in natural products and is known to contribute to their biological activities.

Stereochemistry

The absolute stereochemistry of this compound has been determined through extensive spectroscopic analysis. The defined stereocenters in the triterpenoid core are crucial for its specific three-dimensional conformation and subsequent biological function. The IUPAC name specifies the following stereochemical assignments: 1S, 4S, 5R, 8R, 10S, 13S, 14R, 17S, 18R, 19S, and 20R.[1]

Quantitative Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Data

Detailed ¹H NMR data will be presented here upon locating the primary literature.

¹³C NMR Data

Detailed ¹³C NMR data will be presented here upon locating the primary literature.

Mass Spectrometry Data

Detailed Mass Spectrometry data will be presented here upon locating the primary literature.

Experimental Protocols

The isolation and structural characterization of this compound involve a series of detailed experimental procedures.

Isolation of this compound

This compound was first isolated from the dried leaves of Eucalyptus tereticornis. The general workflow for its isolation is outlined below.

The dried and powdered leaves are subjected to extraction with an organic solvent. The resulting crude extract is then purified using chromatographic techniques, such as silica gel column chromatography followed by preparative HPLC, to yield the pure compound.

Structural Elucidation Methodology

The determination of the chemical structure and stereochemistry of this compound relies on a combination of modern spectroscopic methods.

High-resolution mass spectrometry is employed to determine the exact molecular formula. A suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques, are used to piece together the complex carbon skeleton and establish the connectivity of all atoms. Advanced NMR techniques, such as NOESY, are utilized to determine the relative stereochemistry of the molecule.

Biological Activity and Signaling Pathways

Recent studies have revealed that this compound possesses significant biological activity, particularly in the context of bone metabolism. It has been shown to suppress RANKL-induced osteoclastogenesis. This effect is mediated through the downregulation of key signaling molecules, including c-Src and TRAF6, and the subsequent inhibition of the RANK signaling pathways.

The proposed mechanism involves the suppression of several downstream signaling cascades, including the AKT, MAPK (p38, JNK, and ERK), and NF-κB pathways. The inhibition of these pathways ultimately leads to the downregulation of NFATc1 and c-Fos, which are critical transcription factors for the expression of genes involved in osteoclast formation and function.

Conclusion

This compound is a structurally intricate natural product with well-defined stereochemistry. Its complex architecture has been elucidated through rigorous spectroscopic analysis. The compound's ability to modulate key signaling pathways, such as the RANKL/RANK pathway, highlights its potential as a lead compound for the development of novel therapeutics, particularly for bone-related disorders. This guide provides a foundational understanding of the chemical and stereochemical properties of this compound, which is essential for any further research and development efforts.

References

Spectroscopic and Structural Elucidation of Tereticornate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tereticornate A, a naturally occurring triterpene ester. Due to the limited availability of primary literature containing the full experimental details in publicly accessible databases, this document summarizes the available information and outlines the general experimental protocols typically employed for the isolation and characterization of such compounds.

Introduction

This compound is a triterpene ester that has been reported as a constituent of Eucalyptus species. While a review article by Tiwari and Kumar (2018) identifies the source as Eucalyptus tereticornis, a study on its biological activity by Ma et al. (2022) reports its extraction from the leaves and branches of Eucalyptus gracilis. This discrepancy highlights the need for further clarification in the scientific literature. This guide focuses on the structural information available from public databases and the generalized methodologies for its spectroscopic analysis.

Physicochemical Properties

Based on publicly available data, the fundamental properties of this compound are summarized in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₄O₆ | PubChem |

| Molecular Weight | 630.9 g/mol | PubChem |

| IUPAC Name | [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | PubChem |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. For a compound with the complexity of this compound, a suite of NMR experiments would be required.

Table 2: Expected ¹H NMR Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data Not Available |

Table 3: Expected ¹³C NMR Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data Not Available |

Note: The tables above are placeholders to illustrate how the data would be presented. The actual chemical shifts and coupling constants would be determined from the spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | Data Not Available | [M+H]⁺, [M+Na]⁺, etc. |

Experimental Protocols

The following sections describe the general methodologies that would be employed for the isolation and spectroscopic analysis of this compound from a plant source.

Isolation of this compound

The isolation of a natural product like this compound typically follows a multi-step process involving extraction and chromatography.

Caption: General workflow for the isolation and identification of a natural product.

Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Data Processing: The raw data is processed (Fourier transformation, phasing, baseline correction) to obtain the final spectra for analysis.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatograph). High-resolution mass spectra are obtained using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Signaling Pathways and Logical Relationships

While the specific signaling pathways related to the discovery and characterization of this compound are not detailed in the available literature, a logical diagram can illustrate the general process of structure elucidation.

Caption: Logical workflow for the structure elucidation of a natural product.

Conclusion

This guide provides a framework for understanding the spectroscopic and structural aspects of this compound. While specific experimental data remains elusive in the public domain, the generalized protocols and logical workflows presented here are standard in the field of natural product chemistry. Further research is needed to resolve the conflicting reports on the botanical source of this compound and to make its detailed spectroscopic data publicly available to the scientific community.

Investigating the Anti-inflammatory Properties of Tereticornate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tereticornate A, a natural terpene ester, has demonstrated notable anti-inflammatory activity, primarily through its influence on inflammatory pathways associated with osteoclastogenesis. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on key signaling cascades. This document outlines the experimental methodologies employed to elucidate these properties and presents the available data in a structured format to facilitate further research and development.

Introduction

Inflammation is a complex biological response implicated in a wide array of pathologies, including autoimmune disorders, neurodegenerative diseases, and osteoporosis. The identification of novel anti-inflammatory agents from natural sources is a significant area of interest for therapeutic development. This compound, isolated from Eucalyptus gracilis, has emerged as a promising candidate due to its observed antiviral, antibacterial, and anti-inflammatory properties.[1] This guide focuses on the anti-inflammatory effects of this compound, particularly its well-documented role in the inhibition of osteoclast differentiation, a process tightly linked to inflammatory bone loss.

Mechanism of Action: Inhibition of Osteoclastogenesis

The primary anti-inflammatory mechanism of this compound elucidated to date is its potent inhibition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis.[1][2] Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity, often driven by inflammatory stimuli, leads to pathological bone loss. This compound intervenes in this process by modulating critical intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to suppress the canonical RANKL-stimulated signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Specifically, it inhibits the activation of key components of the MAPK pathway, namely p38, JNK, and ERK.[2] The NF-κB pathway is a central regulator of inflammation and immune responses, and its inhibition by this compound is a key aspect of its anti-inflammatory effect.

Downregulation of Key Regulatory Molecules

The inhibitory effects of this compound on the NF-κB and MAPK pathways lead to the downregulation of crucial downstream molecules. The expression of c-Src and TRAF6, which are important adaptor proteins in RANK signaling, is diminished in the presence of this compound.[1][2] This, in turn, suppresses the expression of the master transcription factors for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos.[1][2] The reduction in NFATc1 and c-Fos levels ultimately leads to a decreased expression of genes that are essential for osteoclast function, such as Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K, and Matrix Metalloproteinase 9 (MMP-9).[2]

Figure 1: Signaling pathway of this compound's anti-inflammatory action.

Data Presentation

While the inhibitory effects of this compound are qualitatively established, specific quantitative data from the primary literature is not publicly available in a summarized format. The following tables are structured to accommodate such data as it becomes available through the full-text publication of relevant studies.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Table 2: Inhibition of RANKL-induced Osteoclast Formation by this compound

| Concentration (µM) | Number of TRAP-positive Multinucleated Cells | Inhibition (%) |

|---|---|---|

| 0 (Control) | Value not available | 0 |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Table 3: Effect of this compound on the Expression of Osteoclast-specific Genes

| Gene | Concentration (µM) | Relative mRNA Expression (Fold Change) |

|---|---|---|

| NFATc1 | 0 (Control) | 1.0 |

| Data not available | Data not available | |

| c-Fos | 0 (Control) | 1.0 |

| Data not available | Data not available | |

| TRAP | 0 (Control) | 1.0 |

| Data not available | Data not available | |

| Cathepsin K | 0 (Control) | 1.0 |

| | Data not available | Data not available |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the anti-inflammatory properties of this compound. These are based on standard laboratory methods and should be optimized for specific experimental conditions.

Figure 2: General experimental workflow for investigating this compound.

Cell Culture and Reagents

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Reagents: Recombinant murine RANKL, this compound (dissolved in DMSO), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vitro Osteoclastogenesis Assay

-

Seed RAW 264.7 cells in a 48-well plate at a density of 2 x 10⁴ cells/well.

-

After 24 hours, replace the medium with differentiation medium containing RANKL (e.g., 50 ng/mL) and different concentrations of this compound.

-

Refresh the medium every 2-3 days.

-

After 5-7 days, when multinucleated osteoclasts are visible in the control group, proceed with staining.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

-

Fix the cells from the osteoclastogenesis assay with 4% paraformaldehyde for 10 minutes.

-

Wash the cells with PBS.

-

Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

-

Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a microscope.

F-actin Ring Formation Assay

-

Culture RAW 264.7 cells on bone slices or glass coverslips and induce differentiation as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Stain with phalloidin (B8060827) conjugated to a fluorescent dye (e.g., TRITC-phalloidin) to visualize F-actin.

-

Counterstain the nuclei with DAPI.

-

Observe the formation of F-actin rings using a fluorescence microscope.

Western Blot Analysis

-

Treat RAW 264.7 cells with RANKL and this compound for the specified time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, NFATc1, c-Fos, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and primers specific for target genes (e.g., Nfatc1, c-Fos, Acp5 (TRAP), Ctsk, Mmp9) and a housekeeping gene (e.g., Gapdh).

-

Analyze the relative gene expression using the 2-ΔΔCt method.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties by inhibiting the RANKL-induced NF-κB and MAPK signaling pathways, thereby suppressing osteoclast differentiation and function. This mechanism of action positions this compound as a promising candidate for the development of therapeutics for inflammatory bone diseases. Further research is warranted to fully elucidate its broader anti-inflammatory effects in other in vitro and in vivo models of inflammation, such as those involving lipopolysaccharide (LPS)-stimulated macrophages. The determination of its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in preclinical animal models, will be crucial steps in its translational development.

References

Tereticornate A: An In-Depth Examination of its Antiviral and Antibacterial Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of Tereticornate A, a natural compound that has demonstrated promising antiviral and antibacterial properties. The document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes known signaling pathways to facilitate further research and development in the field of antimicrobial therapies.

Antiviral Spectrum and Efficacy

This compound has exhibited notable antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2). In vitro studies have demonstrated its potential as a potent anti-herpetic agent.

Quantitative Antiviral Data

The inhibitory effects of this compound on viral replication are quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

| Virus | Assay Type | Cell Line | IC50 (µg/mL) | Positive Control | IC50 of Control (µg/mL) |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero | 0.96 | Acyclovir | 1.92 |

| Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction Assay | Vero | Activity reported, but specific IC50 not available in the reviewed literature. | Acyclovir | 1.75 |

Note: The data indicates that this compound is more potent than the standard antiviral drug Acyclovir in inhibiting HSV-1 replication in vitro.

Antibacterial Spectrum and Efficacy

While this compound is reported to possess antibacterial properties, current scientific literature primarily focuses on the antimicrobial activity of crude extracts from Eucalyptus species, the plant from which this compound is isolated. Specific data on the Minimum Inhibitory Concentration (MIC) of isolated this compound against a broad spectrum of bacteria is not yet available. The data presented below is for Eucalyptus tereticornis extracts and should be interpreted as indicative of the potential of its constituent compounds, including this compound.

Quantitative Antibacterial Data (from Eucalyptus tereticornis extracts)

| Bacterium | Extract Type | MIC (mg/mL) |

| Pseudomonas aeruginosa | Ethanolic | 2.0 |

| Bacillus cereus | Ethanolic | 0.5 |

| Bacillus thuringiensis | Ethanolic | 0.2 |

| Staphylococcus aureus | Methanolic | Not specified |

| Enterococcus faecalis | Methanolic | Not specified |

| Escherichia coli | Methanolic | Not specified |

| Salmonella typhimurium | Methanolic | Not specified |

Critical Gap: Further research is urgently needed to determine the specific MIC values of purified this compound against a comprehensive panel of clinically relevant bacteria to accurately assess its antibacterial spectrum and potency.

Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its antiviral and antibacterial effects are not yet fully elucidated. However, some insights into its potential pathways of action have been reported, primarily concerning its anti-inflammatory properties.

Known Signaling Pathway Involvement

This compound has been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] While this pathway is crucial in the inflammatory response, its direct role in the antiviral and antibacterial activity of this compound is yet to be definitively established. It is plausible that by modulating the host's inflammatory response, this compound could indirectly inhibit microbial pathogenesis.

Figure 1: Postulated relationship between this compound's known anti-inflammatory action and its antimicrobial activities.

Experimental Protocols

Standardized methodologies are crucial for the reproducible evaluation of antimicrobial compounds. The following sections detail the typical experimental workflows for determining antiviral and antibacterial efficacy.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.

Figure 2: Workflow of a typical plaque reduction assay for antiviral testing.

Methodology:

-

Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Infection: The cell monolayers are infected with a known amount of virus in the presence of the different concentrations of this compound. A control group with no compound is also included.

-

Adsorption: The plates are incubated for a short period (e.g., 1-2 hours) to allow the virus to attach to and enter the cells.

-

Overlay: The infection medium is removed and replaced with a semi-solid overlay medium (e.g., containing agar (B569324) or carboxymethylcellulose). This restricts the spread of progeny virus to neighboring cells, resulting in the formation of localized lesions (plaques).

-

Incubation: The plates are incubated for several days to allow for plaque development.

-

Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, uninfected cells.

-

Quantification: The number of plaques is counted for each concentration of this compound. The IC50 value is then calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Antibacterial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate, with each well containing a specific concentration of the compound in broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density using a microplate reader.

Future Directions and Research Gaps

While this compound shows significant promise as a novel antimicrobial agent, further research is essential to fully characterize its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Antibacterial Spectrum Analysis: Determination of the MIC values of purified this compound against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Elucidation of Antiviral Mechanism: In-depth studies to identify the specific viral targets and host cell pathways modulated by this compound in the context of HSV infection. This could involve investigating its effects on viral attachment, entry, replication machinery, and egress.

-

Elucidation of Antibacterial Mechanism: Investigations into the molecular basis of this compound's antibacterial activity, such as its potential to disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with other vital cellular processes.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound for both viral and bacterial infections.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to optimize its antimicrobial potency and pharmacokinetic properties.

The information presented in this guide highlights the potential of this compound as a lead compound for the development of new antimicrobial drugs. Addressing the existing knowledge gaps through targeted research will be critical in translating this potential into clinical applications.

References

The Modulatory Effects of Tereticornate A on c-Src and TRAF6 Expression in Osteoclastogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive osteoclast activity is a key driver of bone loss in pathologies such as osteoporosis. The signaling cascade initiated by the receptor activator of nuclear factor-κB ligand (RANKL) is central to osteoclast differentiation and function. Two critical mediators in this pathway are the non-receptor tyrosine kinase c-Src and the E3 ubiquitin ligase TRAF6. This technical guide delves into the impact of Tereticornate A, a natural terpene ester, on the expression of c-Src and TRAF6. Recent studies have demonstrated that this compound effectively suppresses RANKL-induced osteoclastogenesis by downregulating these key signaling molecules.[1][2] This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing the effects of this compound, and a summary of the quantitative data supporting its mechanism of action.

Introduction

Osteoclasts, multinucleated cells of hematopoietic origin, are responsible for bone resorption. While essential for bone remodeling, their hyperactivity leads to pathological bone loss. The interaction of RANKL with its receptor, RANK, on osteoclast precursors triggers a cascade of intracellular events culminating in osteoclast differentiation and activation.[1][2] This process is critically dependent on the recruitment of TNF receptor-associated factor 6 (TRAF6) to the RANK receptor, which in turn activates downstream signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs).[1] Concurrently, c-Src, a proto-oncogene tyrosine kinase, plays a pivotal role in the organization of the actin cytoskeleton, forming the ruffled border essential for bone resorption.

This compound, a natural compound extracted from Eucalyptus gracilis, has emerged as a potent inhibitor of osteoclastogenesis. Mechanistic studies reveal that its inhibitory effects are, in large part, mediated through the suppression of c-Src and TRAF6 expression. This guide will explore the molecular mechanisms of this compound's action and provide the necessary technical details for its investigation.

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect on osteoclastogenesis by intervening in the RANKL-induced signaling cascade. The binding of RANKL to RANK initiates the recruitment of TRAF6, a crucial step for the activation of downstream pathways. This compound has been shown to downregulate the expression of TRAF6, thereby attenuating the subsequent activation of NF-κB and MAPKs (p38, JNK, and ERK). This leads to a reduction in the expression of key transcription factors for osteoclastogenesis, namely nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos.

Furthermore, this compound also suppresses the expression of c-Src. The reduction in c-Src levels disrupts the formation of the F-actin rings, which are specialized cytoskeletal structures necessary for osteoclast-mediated bone resorption.

Quantitative Data on the Effect of this compound

The inhibitory effects of this compound on c-Src and TRAF6 expression have been quantified at both the mRNA and protein levels. The following tables summarize the key findings.

Table 1: Effect of this compound on c-Src and TRAF6 Protein Expression in RANKL-stimulated RAW 264.7 Cells

| Treatment | c-Src Protein Level (relative to control) | TRAF6 Protein Level (relative to control) |

| Control | 1.00 | 1.00 |

| RANKL (50 ng/mL) | 1.00 | 1.00 |

| RANKL + this compound (5 µM) | Decreased | Decreased |

| RANKL + this compound (10 µM) | Significantly Decreased | Significantly Decreased |

| RANKL + this compound (20 µM) | Strongly Decreased | Strongly Decreased |

Data are presented as relative expression levels normalized to the RANKL-treated group. The original study should be consulted for specific fold-change values and statistical significance.

Table 2: Effect of this compound on c-Src and TRAF6 mRNA Expression in RANKL-stimulated RAW 264.7 Cells

| Treatment | c-Src mRNA Level (relative to control) | TRAF6 mRNA Level (relative to control) |

| Control | 1.00 | 1.00 |

| RANKL (50 ng/mL) | ~1.5-fold increase | ~1.8-fold increase |

| RANKL + this compound (5 µM) | Decreased vs. RANKL | Decreased vs. RANKL |

| RANKL + this compound (10 µM) | Significantly Decreased vs. RANKL | Significantly Decreased vs. RANKL |

| RANKL + this compound (20 µM) | Strongly Decreased vs. RANKL | Strongly Decreased vs. RANKL |

Data are presented as relative expression levels normalized to the control group. The original study should be consulted for specific fold-change values and statistical significance.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key experiments used to evaluate the impact of this compound on c-Src and TRAF6 expression.

Cell Culture and Osteoclast Differentiation

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Osteoclast Differentiation: Seed RAW 264.7 cells in appropriate culture plates. To induce osteoclastogenesis, stimulate the cells with 50 ng/mL of recombinant murine RANKL.

-

This compound Treatment: Co-treat the cells with RANKL and varying concentrations of this compound (e.g., 5, 10, 20 µM) for the duration of the experiment (typically 4-5 days for differentiation assays).

Western Blot Analysis

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Src, TRAF6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Refer to the manufacturer's datasheet for recommended antibody dilutions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: After treatment, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based qPCR master mix with specific primers for c-Src, Traf6, and a housekeeping gene (e.g., Gapdh or Actb).

-

Primer Sequences (Mus musculus):

-

c-Src Forward: 5'-GCA GGC TGA GGA GCA TGT G-3'

-

c-Src Reverse: 5'-TCT GCT TGG GGA TCT GGT G-3'

-

Traf6 Forward: 5'-AGG CCT TCA AAG GAC GAG AA-3'

-

Traf6 Reverse: 5'-TGG GCA GAG AAG TGA GCA G-3'

-

Gapdh Forward: 5'-AGG TCG GTG TGA ACG GAT TTG-3'

-

Gapdh Reverse: 5'-TGT AGA CCA TGT AGT TGA GGT CA-3'

-

-

Thermocycling Conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing and Extension: 60°C for 60 sec

-

-

Melt curve analysis

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for bone loss disorders by targeting key signaling molecules in osteoclastogenesis. Its ability to downregulate both c-Src and TRAF6 expression disrupts the RANKL-induced signaling cascade at multiple levels, leading to the inhibition of osteoclast differentiation and function. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other compounds targeting these critical pathways.

References

Elucidating the Pharmacokinetics of Tereticornate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, comprehensive pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of Tereticornate A is not available in the public domain. Preclinical and clinical studies investigating these parameters are essential for the further development of this compound as a potential therapeutic agent. This guide summarizes the currently known information on its mechanism of action and provides standardized experimental protocols that can be adapted to study its pharmacokinetic profile.

Introduction

This compound is a natural terpene ester that has been isolated from the leaves and branches of Eucalyptus gracilis.[1] Preliminary research has highlighted its potential as a novel inhibitor of osteoclastogenesis, suggesting its therapeutic utility in bone-related disorders such as osteoporosis.[1][2] The compound has also been noted for its antiviral, antibacterial, and anti-inflammatory properties.[1][2] A thorough understanding of its pharmacokinetic profile is a critical next step in its preclinical development.

Known Pharmacodynamics and Mechanism of Action

Current research indicates that this compound exerts its inhibitory effects on osteoclastogenesis through the modulation of key signaling pathways. Specifically, it has been shown to suppress the differentiation of osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

The primary mechanism involves the downregulation of c-Src and TNF receptor-associated factor 6 (TRAF6). This leads to the subsequent inhibition of several downstream signaling cascades, including:

-

AKT pathway

-

Mitogen-activated protein kinase (MAPK) pathway , encompassing p38, JNK, and ERK.

-

Nuclear factor-κB (NF-κB) pathway

The inhibition of these pathways ultimately leads to a decrease in the expression of crucial transcription factors for osteoclastogenesis, namely nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos.

Signaling Pathway of this compound in Osteoclastogenesis

Prospective Pharmacokinetic Evaluation: Experimental Protocols

While specific data for this compound is unavailable, the following are detailed methodologies for key in vitro experiments that are fundamental for characterizing its ADME profile.

In Vitro Metabolic Stability Assay

This assay is crucial for determining the intrinsic clearance of a compound.

Objective: To assess the rate of metabolism of this compound in liver microsomes or hepatocytes.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (human, rat, mouse) or cryopreserved hepatocytes on ice.

-

Prepare incubation buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

-

Prepare NADPH regenerating system (for microsomes).

-

-

Incubation:

-

Pre-warm microsomes or hepatocytes in incubation buffer at 37°C.

-

Initiate the reaction by adding this compound to a final concentration of 1 µM.

-

For microsomes, add the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

-

Time Points and Quenching:

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

-

Cell Permeability Assay (Caco-2)

This assay is a standard method to predict in vivo drug absorption.

Objective: To determine the rate of transport of this compound across a Caco-2 cell monolayer.

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Experiment:

-

Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add this compound to the apical (A) or basolateral (B) chamber.

-

Incubate at 37°C with shaking.

-

-

Sampling:

-

Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

-

Replace the collected volume with fresh transport buffer.

-

-

Sample Analysis:

-

Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

-

The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) can indicate the involvement of active transporters.

-

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and clearance.

Objective: To quantify the fraction of this compound bound to plasma proteins.

Methodology:

-

Preparation:

-

Spike this compound into plasma (human, rat, mouse) at a known concentration.

-

Prepare a rapid equilibrium dialysis (RED) device.

-

-

Equilibrium Dialysis:

-

Add the plasma sample to one chamber of the RED device and buffer to the other chamber, separated by a semi-permeable membrane.

-

Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

-

-

Sample Analysis:

-

Collect samples from both the plasma and buffer chambers.

-

Determine the concentration of this compound in each sample by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) using the following formula: fu = concentration in buffer chamber / concentration in plasma chamber

-

Experimental Workflow for In Vitro ADME Profiling

Future Directions

The elucidation of the pharmacokinetic profile of this compound is paramount for its progression as a drug candidate. Future research should prioritize:

-

In vivo pharmacokinetic studies in animal models (e.g., rodents) to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

Metabolite identification studies to characterize the metabolic pathways and identify major metabolites.

-

Tissue distribution studies to understand the extent of its accumulation in various organs and tissues, particularly bone.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a relationship between drug exposure and the observed therapeutic effects on bone resorption.

By systematically addressing these knowledge gaps, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound.

References

Methodological & Application

Application Notes & Protocols: Extraction of Tereticornate A from Eucalyptus gracilis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tereticornate A is a naturally occurring terpene ester found in the leaves and branches of Eucalyptus gracilis.[1][2] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1][2] Notably, recent studies have highlighted its potential as a therapeutic agent in bone diseases by demonstrating its ability to suppress RANKL-induced osteoclastogenesis.[1][2] this compound exerts this effect by downregulating key signaling molecules such as c-Src and TRAF6, and inhibiting the RANK signaling pathway, which includes AKT, MAPK, and NF-κB.[1][2]

These application notes provide a comprehensive protocol for the extraction, isolation, and purification of this compound from Eucalyptus gracilis, intended to aid researchers in obtaining this compound for further study and drug development.

Data Presentation

| Eucalyptus Species | Extraction Method | Solvent | Component | Yield (%) |

| Eucalyptus spp. | Soxhlet | Methanol (B129727) | Total Extract | 5.2 |

| Eucalyptus spp. | Soxhlet | Chloroform | Total Extract | 8.8 |

| Eucalyptus spp. | Hydrodistillation | Water | Essential Oil | 0.71 - 6.16 |

| Eucalyptus cinerea | Hydrodistillation | Water | 1,8-cineole | 72.85 |

| Eucalyptus cinerea | Microwave-assisted | Ethanol | 1,8-cineole | 95.62 |

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Eucalyptus gracilis

This protocol details a solvent-based extraction method to obtain a crude extract containing this compound from the leaves and branches of Eucalyptus gracilis.

Materials and Reagents:

-

Dried and powdered leaves and branches of Eucalyptus gracilis

-

Methanol (analytical grade)

-

Hexane (B92381) (analytical grade)

-

Rotary evaporator

-

Soxhlet apparatus

-

Heating mantle

-

Filter paper

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Preparation of Plant Material:

-

Collect fresh leaves and branches of Eucalyptus gracilis.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, for 7-10 days, or until brittle.

-

Grind the dried material into a coarse powder using a mechanical grinder.

-

-

Soxhlet Extraction:

-

Place 100 g of the powdered plant material into a cellulose (B213188) thimble.

-

Insert the thimble into the main chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with 500 mL of methanol and connect it to the Soxhlet extractor and a condenser.

-

Heat the methanol to its boiling point using a heating mantle.

-

Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.

-

-

Solvent Evaporation:

-

After extraction, allow the apparatus to cool.

-

Transfer the methanolic extract to a round-bottom flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to remove the methanol.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the concentrated crude extract in 200 mL of distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Add 200 mL of hexane and shake vigorously for 5 minutes.

-

Allow the layers to separate. The less polar terpene esters, including this compound, will partition into the hexane layer.

-

Collect the upper hexane layer.

-

Repeat the hexane extraction two more times with 100 mL of hexane each.

-

Combine the hexane fractions.

-

-

Final Concentration:

-

Dry the combined hexane extract over anhydrous sodium sulfate.

-

Filter the extract to remove the sodium sulfate.

-

Evaporate the hexane using a rotary evaporator to obtain the crude this compound-rich extract.

-

Store the crude extract at -20°C until further purification.

-

Protocol 2: Isolation and Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

-

Crude this compound extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).

-

Collect fractions of 10-20 mL using a fraction collector.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC.

-

Spot a small amount of each fraction onto a TLC plate.

-

Develop the plate in a hexane:ethyl acetate (e.g., 9:1) solvent system.

-

Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest based on their Rf values.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Concentrate the pooled fractions from column chromatography.

-

Dissolve the concentrated sample in the HPLC mobile phase.

-

Inject the sample into an HPLC system equipped with a preparative C18 column.

-

Use an isocratic or gradient mobile phase of acetonitrile and water to achieve separation. The exact conditions may need to be optimized.

-

Monitor the elution at a suitable wavelength (e.g., 210-220 nm for terpene esters).

-

Collect the peak corresponding to this compound.

-

-

Purity Analysis and Characterization:

-

Analyze the purity of the isolated this compound using analytical HPLC.

-

Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound in Osteoclastogenesis Inhibition

Caption: this compound inhibits RANKL-induced osteoclastogenesis.

References

Application Notes and Protocols: Tereticornate A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tereticornate A is a naturally occurring terpene ester compound that has been isolated from the leaves and branches of Eucalyptus gracilis.[1][2] To date, no laboratory synthesis for this compound has been reported in the scientific literature. Current research has focused on its biological activities, particularly its potential as an inhibitor of osteoclastogenesis, a key process in bone resorption.

These application notes provide an overview of the biological effects of this compound on RANKL-induced signaling pathways and offer detailed protocols for investigating its mechanism of action. This information is intended to guide researchers in studying the therapeutic potential of this compound for bone-related disorders such as osteoporosis.

Biological Activity of this compound

This compound has been shown to suppress the differentiation of osteoclasts induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1] The underlying mechanism involves the downregulation of key signaling molecules, c-Src and TRAF6, which are critical for the activation of the RANK signaling pathway.[1] By inhibiting this pathway, this compound effectively reduces the expression of master transcription factors for osteoclastogenesis, NFATc1 and c-Fos.[1] This leads to a decrease in the expression of genes responsible for osteoclast function, such as TRAP, cathepsin K, and MMP-9.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used in key in vitro experiments and their observed effects.

| Experiment | This compound Concentration | Observed Effect | Reference |

| Osteoclast Differentiation Assay | 0, 2.5, 5, 10 µM | Inhibition of RANKL-induced osteoclast formation in RAW 264.7 cells. | |

| F-actin Ring Formation Assay | 10 µM | Inhibition of F-actin ring formation in RAW 264.7 cells. | |

| Western Blot Analysis | 10 µM | Downregulation of c-Src, TRAF6, p-AKT, p-p38, p-JNK, p-ERK, and p-NF-κB. |

Experimental Protocols

Cell Culture and Osteoclast Differentiation

This protocol describes the culture of RAW 264.7 macrophage cells and their differentiation into osteoclasts in the presence of this compound.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse RANKL

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

TRAP staining kit

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) in the presence of 50 ng/mL RANKL.

-

Incubate the cells for 5-7 days, replacing the medium every 2 days.

-

After the incubation period, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS and stain for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit according to the manufacturer's instructions.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

F-actin Ring Formation Assay

This protocol outlines the procedure to visualize the F-actin rings in differentiated osteoclasts.

Materials:

-

Differentiated osteoclasts on glass coverslips (from Protocol 1)

-

4% Paraformaldehyde

-

0.1% Triton X-100 in PBS

-

Fluorescein isothiocyanate (FITC)-phalloidin

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Fix the differentiated osteoclasts on coverslips with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells with PBS.

-

Stain the F-actin cytoskeleton by incubating with FITC-phalloidin for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto glass slides using a suitable mounting medium.

-

Visualize the F-actin rings using a fluorescence microscope.

Western Blot Analysis

This protocol details the analysis of protein expression levels in key signaling pathways affected by this compound.

Materials:

-

RAW 264.7 cells

-

This compound

-

RANKL

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (for c-Src, TRAF6, AKT, p-AKT, p38, p-p38, JNK, p-JNK, ERK, p-ERK, NF-κB, p-NF-κB, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed RAW 264.7 cells and treat with this compound and RANKL as described in Protocol 1 for the desired time points.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Use GAPDH as a loading control to normalize protein expression levels.

Visualizations

Signaling Pathway of this compound in Osteoclastogenesis

The following diagram illustrates the inhibitory effect of this compound on the RANKL-induced signaling cascade in osteoclasts.

Caption: Inhibition of RANKL signaling by this compound.

Experimental Workflow

The diagram below outlines the general workflow for investigating the anti-osteoclastogenic effects of this compound.

Caption: Workflow for studying this compound's effects.

References

Application of Tereticornate A in Osteoclast Culture Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tereticornate A, a natural terpene ester, has been identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast differentiation and activation.[1] Excessive osteoclast activity is a key factor in the pathology of bone diseases such as osteoporosis.[1] In vitro studies have demonstrated that this compound effectively suppresses the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. This inhibitory effect is mediated through the disruption of key signaling pathways crucial for osteoclast development.

The primary cellular model for investigating the anti-osteoclastogenic effects of this compound is the murine macrophage cell line, RAW 264.7.[1] These cells, when stimulated with Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), differentiate into multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts that are capable of forming F-actin rings, a characteristic feature of functional osteoclasts.[1]

This compound exerts its inhibitory effects by downregulating the expression of c-Src and TRAF6. This leads to the suppression of RANKL-stimulated signaling cascades, including the AKT, MAPK (p38, JNK, and ERK), and NF-κB pathways.[1] The ultimate consequence of this signaling inhibition is the downregulation of the master transcription factors for osteoclastogenesis, NFATc1 and c-Fos. This, in turn, reduces the expression of genes essential for osteoclast function, such as TRAP, cathepsin K, β-Integrin, and MMP-9.[1]

Currently, the known applications of this compound in bone cell culture are limited to osteoclast models. There is no available research on its effects on osteoblasts or bone formation. Therefore, its use as a tool compound is primarily for studying the mechanisms of osteoclast inhibition and for screening potential therapeutic agents targeting bone resorption.

Data Presentation

The following tables summarize the reported effects of this compound on osteoclast differentiation and function based on available literature.

Table 1: Effect of this compound on Osteoclast Differentiation Markers

| Marker | Effect of this compound Treatment |

| TRAP-positive Multinucleated Cells | Significantly Reduced |

| F-actin Ring Formation | Inhibited |

| c-Fos Expression | Downregulated |

| NFATc1 Expression | Downregulated |

Table 2: Effect of this compound on Osteoclast-Related Gene Expression

| Gene | Effect of this compound Treatment |

| TRAP | Downregulated |

| Cathepsin K | Downregulated |

| β-Integrin | Downregulated |

| MMP-9 | Downregulated |

| ATP6V0D2 | Downregulated |

| DC-STAMP | Downregulated |